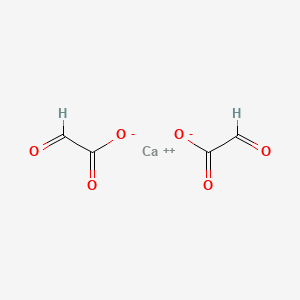

Calcium oxoacetate

説明

Historical Context of Oxoacetic Acid and its Salts in Chemical Synthesis

Oxoacetic acid, or glyoxylic acid, is a C2 carboxylic acid that has been a subject of scientific inquiry for over a century and a half. wikipedia.orgwikipedia.org Historically, its preparation involved various methods, reflecting the evolution of synthetic organic chemistry. One of the early methods for preparing glyoxylic acid was through the electrosynthesis from oxalic acid. wikipedia.orgatamanchemicals.comatamanchemicals.com In this process, lead cathodes were utilized in a sulfuric acid electrolyte to achieve the reduction. wikipedia.orgatamanchemicals.comatamanchemicals.com Another historical approach involved the oxidation of glyoxal (B1671930) with hot nitric acid, a reaction noted for being highly exothermic and prone to thermal runaway. wikipedia.org

The salts of glyoxylic acid, known as glyoxylates, were also of interest to early chemists. Calcium glyoxylate (B1226380), in particular, was recognized for its limited solubility in cold water, a property that facilitated its separation and purification. prepchem.com Historical chemical literature describes the existence of calcium glyoxylate in two forms: a stable, crystalline form and a gelatinous, unstable form. sciencemadness.org The crystalline salt was characterized as Ca(C₂HO₃)₂·2H₂O. sciencemadness.org The preparation of free glyoxylic acid often involved the synthesis of its calcium salt as an intermediate. For instance, after the electrolytic reduction of oxalic acid, the resulting solution could be neutralized with calcium carbonate to precipitate calcium glyoxylate, which could then be isolated. prepchem.com To obtain the free acid, the calcium salt was treated with a calculated amount of oxalic acid, which would precipitate as the highly insoluble calcium oxalate (B1200264), leaving glyoxylic acid in the solution. prepchem.com

The reactivity of glyoxylic acid, particularly its aldehyde group, made it a useful building block in early organic synthesis. It was known to undergo condensation reactions with various compounds, including phenols, to form more complex molecules. wikipedia.org For example, its reaction with phenol (B47542) yields 4-hydroxymandelic acid, a precursor to other important compounds. wikipedia.org These early studies laid the groundwork for the more extensive use of glyoxylic acid and its salts in modern synthetic chemistry.

Significance of Calcium Oxoacetate in Contemporary Chemical Science

In modern chemical science, this compound and its parent acid, glyoxylic acid, continue to be relevant in a variety of applications, from being a key precursor in organic synthesis to its use in materials science.

Glyoxylic acid is a versatile intermediate for the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and aromas like vanillin (B372448) and ethyl vanillin. atamankimya.com Its derivatives are used to produce fungicides that are active against oomycetes, a class of water molds that can be detrimental to crops. chemicalbook.com The synthesis of these complex molecules often leverages the dual functionality of glyoxylic acid, which contains both a carboxylic acid and an aldehyde group. atamanchemicals.com this compound can serve as a stable, solid source of the glyoxylate anion for these synthetic transformations.

In the realm of materials science, calcium-containing precursors are widely used for the synthesis of various functional materials. Calcium oxide (CaO), for example, can be prepared from precursors like calcium carbonate and calcium acetate (B1210297) and has applications as a solid-state catalyst and a CO₂ adsorbent. mdpi.com While direct applications of this compound in this area are less documented, its thermal decomposition would yield calcium-containing materials. Furthermore, calcium-based precursors are integral to the synthesis of biomaterials like hydroxyapatite, the primary inorganic component of bone. csic.es The choice of calcium precursor can influence the properties of the final material. csic.es

The reactivity of the glyoxylate moiety is also harnessed in other areas. For instance, glyoxylic acid can be used as an alternative reducing agent in electroless copper plating, offering a less hazardous alternative to formaldehyde. chemicalbook.com Calcium catalysts, in general, are gaining attention in green chemistry due to calcium being an abundant and environmentally benign metal. researchgate.net These catalysts are effective in promoting a variety of organic reactions, including multi-component reactions for the synthesis of complex heterocyclic compounds. researchgate.net

A summary of the chemical identifiers for this compound is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | calcium;oxaldehydate | nih.gov |

| CAS Number | 2990-19-4 | nih.gov |

| Molecular Formula | C₄H₂CaO₆ | nih.gov |

| Molecular Weight | 186.13 g/mol | nih.gov |

| InChI | InChI=1S/2C2H2O3.Ca/c23-1-2(4)5;/h21H,(H,4,5);/q;;+2/p-2 | nih.gov |

Interdisciplinary Relevance of this compound in Biochemical Studies

The interdisciplinary relevance of this compound stems from the distinct and crucial roles of both calcium and glyoxylate in biological systems. Calcium is a ubiquitous second messenger involved in a vast array of cellular processes, while glyoxylate is a key intermediate in the metabolism of certain organisms. nih.govnih.gov

Glyoxylate is a central component of the glyoxylate cycle, an anabolic pathway found in plants, bacteria, fungi, and some invertebrates. wikipedia.orgatamanchemicals.com This cycle allows these organisms to synthesize carbohydrates from fatty acids, which is particularly important for seed germination in plants. wikipedia.orgatamanchemicals.com In this cycle, isocitrate is cleaved into succinate (B1194679) and glyoxylate. wikipedia.org Furthermore, in plants, glyoxylate is an important intermediate in the photorespiration pathway. wikipedia.org

In humans and other mammals, glyoxylate is a metabolic end-product. portlandpress.com It is primarily produced from the oxidation of glycolate (B3277807) in peroxisomes and the catabolism of hydroxyproline (B1673980) in mitochondria. chemicalbook.comportlandpress.com The proper detoxification of glyoxylate is critical, as its accumulation can lead to the overproduction of oxalate. portlandpress.comwikipathways.org This is because glyoxylate can be oxidized to oxalate, a reaction catalyzed by lactate (B86563) dehydrogenase. portlandpress.com The failure to metabolize glyoxylate is the underlying cause of primary hyperoxaluria, a group of genetic disorders characterized by the accumulation of calcium oxalate crystals, leading to kidney stones. portlandpress.comwikipathways.orgresearchgate.net

The calcium component of this compound is also of immense biochemical importance. Calcium ions (Ca²⁺) are fundamental to cellular signaling, controlling processes such as muscle contraction, neurotransmission, and gene expression. nih.govnih.govlibretexts.org The concentration of free calcium in the cytosol is tightly regulated, and transient increases in its concentration act as signals. Mitochondria play a significant role in cellular calcium homeostasis, being capable of taking up and releasing Ca²⁺. nih.govnih.gov Interestingly, oxaloacetate (a different, but related, dicarboxylic acid) has been shown to induce calcium efflux from mitochondria, a process linked to changes in the mitochondrial membrane potential. nih.govnih.gov While the direct effects of glyoxylate on mitochondrial calcium transport are less studied, the interplay between metabolic intermediates and calcium signaling is an active area of research.

The study of how small calcium salts are absorbed and metabolized is also relevant. For instance, research on calcium oxalate has shown that the absorption and distribution kinetics of calcium and oxalate differ in rats, suggesting they may not be absorbed as an intact salt. nih.gov Understanding these processes is important for both nutritional and therapeutic contexts. nih.gov

The table below summarizes key metabolic pathways involving glyoxylate.

| Metabolic Pathway | Role of Glyoxylate | Organisms |

| Glyoxylate Cycle | Key intermediate | Plants, bacteria, fungi, some invertebrates |

| Photorespiration | Intermediate in the conversion of glycolate | Plants |

| Amino Acid Metabolism | Precursor for glycine (B1666218) synthesis | Humans, other mammals |

| Oxalate Synthesis | Immediate precursor to oxalate | Humans, other mammals |

Direct Synthesis Routes for this compound

Oxidation of Calcium Acetate Derived from Calcium Carbonate or Hydroxide (B78521) Precursors

The direct synthesis of this compound can be achieved through the oxidation of calcium acetate. This process typically begins with the preparation of calcium acetate from the reaction of calcium carbonate or calcium hydroxide with acetic acid. ontosight.aichemicalbook.com The subsequent oxidation of the resulting calcium acetate with a suitable oxidizing agent yields this compound. ontosight.ai This method provides a direct pathway to the desired calcium salt.

The reaction for the formation of calcium acetate is as follows:

Ca(OH)₂ + 2CH₃COOH → Ca(CH₃COO)₂ + 2H₂O vulcanchem.com

CaCO₃ + 2CH₃COOH → Ca(CH₃COO)₂ + H₂O + CO₂

Following the formation of calcium acetate, an oxidation step is employed to convert it to this compound. While specific oxidizing agents for this direct conversion are not extensively detailed in the provided search results, the principle involves the oxidation of the acetate moiety.

Indirect Synthesis and Isolation via Glyoxylic Acid Intermediates

A more common and well-documented approach to producing this compound, also known as calcium glyoxylate, involves the synthesis of glyoxylic acid as an intermediate, followed by precipitation of its calcium salt.

Glyoxylic Acid Generation from Glyoxal Oxidation and Subsequent Calcium Salt Precipitation

A primary industrial method for producing glyoxylic acid is the oxidation of glyoxal. scientific.netresearchgate.net Nitric acid is a common oxidizing agent used for this purpose. scientific.netresearchgate.net This oxidation process often results in a mixture containing both glyoxylic acid and oxalic acid as a by-product. scientific.netgoogle.com

The separation of glyoxylic acid from this mixture is a critical step and is frequently achieved by precipitating the calcium salts. By carefully controlling the pH of the solution, it is possible to selectively precipitate calcium oxalate and calcium glyoxylate. google.comgoogle.com For instance, oxalic acid can be precipitated as calcium oxalate at a pH range of 0.9 to 2.0, while calcium glyoxylate precipitates at a higher pH range of 4.5 to 5.4. google.com

The process generally involves treating the reaction mixture with a calcium compound, such as calcium oxide, calcium hydroxide, or calcium carbonate, to adjust the pH and precipitate the salts. google.comgoogle.com The resulting precipitate, a mixture of calcium glyoxylate and calcium oxalate, can then be filtered and dried. google.com

Table 1: pH-Controlled Precipitation of Calcium Salts from Glyoxal Oxidation Products

| pH Range | Precipitated Calcium Salt | Reference |

| 0.9 - 2.0 | Calcium Oxalate | google.com |

| 2.8 - 4.4 | Calcium Tartrate (if present) | google.com |

| 4.5 - 5.4 | Calcium Glyoxylate | google.com |

| 4 - 7 | Mixture of Calcium Glyoxylate and Oxalate | google.com |

| 5 - 6 | Mixture of Calcium Glyoxylate and Oxalate | google.com |

Double Decomposition Techniques for Calcium Glyoxylate Isolation

Double decomposition is another established method for isolating calcium glyoxylate. This technique is particularly useful when starting with a soluble glyoxylate salt, such as sodium glyoxylate, or when purifying the calcium salt.

One approach involves neutralizing an aqueous solution of glyoxylic acid with sodium hydroxide to form sodium glyoxylate. acs.orgacs.org Subsequently, the addition of a soluble calcium salt, like calcium chloride, leads to the precipitation of the less soluble calcium glyoxylate. acs.orgacs.org The reaction is as follows:

2NaOH + 2(CHOCOOH) → 2(NaOOCCHO) + 2H₂O 2(NaOOCCHO) + CaCl₂ → Ca(OOCCHO)₂ + 2NaCl

This method has been reported to yield calcium glyoxylate with a purity of 98%. acs.org

Another variation of the double decomposition technique involves the reaction between calcium glyoxylate and ammonium (B1175870) oxalate to produce ammonium glyoxylate and calcium oxalate. archive.org This can be a purification step, and the resulting ammonium glyoxylate can be used in subsequent reactions.

Electrochemical Synthesis of Glyoxylic Acid and Subsequent Calcium Salt Formation

The electrochemical reduction of oxalic acid is a historical and viable method for synthesizing glyoxylic acid. prepchem.comatamanchemicals.com This process is typically carried out in an electrolytic cell using lead cathodes. prepchem.comatamanchemicals.com The temperature of the reaction is a critical parameter, as higher temperatures can lead to the formation of glycolic acid. prepchem.com

Following the electrochemical synthesis, the resulting glyoxylic acid is separated from the electrolyte. A common procedure involves precipitating sulfuric acid and any unreacted oxalic acid with barium hydroxide. prepchem.com After filtration, the solution containing glyoxylic acid is concentrated and neutralized with calcium carbonate. This causes the precipitation of calcium glyoxylate, which has a low solubility in cold water (approximately 1 part in 140 parts of water at 18°C). prepchem.com

Optimization of Synthetic Parameters for Calcium Glyoxylate Formation

The optimization of synthetic parameters is crucial for maximizing the yield and purity of calcium glyoxylate. Key factors that influence the outcome of the synthesis include:

pH Control: As highlighted in section 2.2.1, precise pH control is essential for the selective precipitation of calcium glyoxylate from solutions containing other organic acids like oxalic acid. google.comgoogle.com

Temperature: In the electrochemical synthesis of glyoxylic acid, maintaining a low temperature (not exceeding 10°C) is vital to prevent the formation of by-products such as glycolic acid. prepchem.com

Reagent Concentration and Addition Rate: In double decomposition methods, the slow addition of reagents and control of concentrations can influence the crystal size and purity of the precipitated calcium glyoxylate. chemicalbook.com

Stirring: Adequate stirring is important during precipitation to ensure homogeneity and promote the formation of a uniform product. chemicalbook.comprepchem.com

Washing and Drying: Thorough washing of the precipitated calcium glyoxylate is necessary to remove soluble impurities. chemicalbook.comacs.org The drying conditions should be controlled to obtain the desired hydrate (B1144303) form of the salt.

Recent research has focused on optimizing experimental parameters to increase the final product yield. For instance, through careful optimization, a significant increase in the final product yield has been reported compared to previous methods. researchgate.net

Structure

3D Structure of Parent

特性

CAS番号 |

2990-19-4 |

|---|---|

分子式 |

C4H2CaO6 |

分子量 |

186.13 g/mol |

IUPAC名 |

calcium;oxaldehydate |

InChI |

InChI=1S/2C2H2O3.Ca/c2*3-1-2(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 |

InChIキー |

JIOBOQOAYFOKLJ-UHFFFAOYSA-L |

正規SMILES |

C(=O)C(=O)[O-].C(=O)C(=O)[O-].[Ca+2] |

関連するCAS |

298-12-4 (Parent) |

製品の起源 |

United States |

Chemical Transformations and Reactivity of Calcium Oxoacetate

Complexation Chemistry and Metal Ion Interactions

The oxoacetate ligand, with its carboxylate and aldehyde groups, has the potential to act as a chelating agent, forming complexes with metal ions. The interaction of metal ions with ligands containing acidic protons can increase the acidity of those protons, effectively lowering the ligand's pKa. libretexts.org In the case of calcium oxoacetate, the calcium ion (Ca²⁺) is coordinated by the oxoacetate anion. wikipedia.org

Chelation involves the formation of two or more separate coordinate bonds between a multi-bonded ligand and a single central metal atom. wikipedia.org Ligands with multiple donor atoms, like EDTA which has six, can form very strong complexes with metal ions. wikipedia.org The stability of these chelate complexes is a key factor in their formation. wikipedia.org

While specific studies detailing the complexation of this compound with other metal ions are not extensively documented in the provided search results, the behavior of similar molecules provides insight. For instance, calcium has been shown to induce the deprotonation of polyhydroxy carboxylates in alkaline solutions, leading to the formation of stable, sometimes multinuclear, complexes. u-szeged.hu The interaction of bivalent ions such as calcium, manganese, cobalt, nickel, copper, and zinc with oxaloacetic acid has been studied, indicating the formation of chelate compounds. rsc.org The stability of these complexes is of interest in understanding the catalytic role of these ions in reactions like decarboxylation. rsc.org

The ability of calcium acetate (B1210297) to act as a chelating agent is utilized in soil remediation to immobilize heavy metals. annexechem.com Similarly, EDTA, a powerful chelating agent, binds with calcium ions and is used in various applications, including the treatment of hypercalcemia and as an anticoagulant. wikipedia.orgpharmaguideline.com These examples highlight the general principles of chelation and metal ion interaction that are relevant to understanding the potential complexation chemistry of this compound.

Derivatization Reactions and Precursor Applications

This compound serves as a valuable intermediate for the synthesis of other important chemicals. Its utility as a precursor stems from its relative stability and the ease with which it can be converted back to glyoxylic acid or transformed into other glyoxylate (B1226380) derivatives.

A significant application of this compound is its role in the purification and isolation of glyoxylic acid. tandfonline.comresearchgate.netchemicalbook.com In processes like the oxidation of glyoxal (B1671930), the resulting mixture often contains glyoxylic acid along with byproducts such as oxalic acid. tandfonline.comresearchgate.net By treating this mixture with a calcium source like calcium carbonate (CaCO₃), both glyoxylic acid and oxalic acid are precipitated as their poorly soluble calcium salts. tandfonline.comresearchgate.netchemicalbook.comresearchgate.net

This compound can be readily converted into other glyoxylate salts through ion exchange reactions. tandfonline.comresearchgate.net A common and practical conversion is the synthesis of sodium glyoxylate. This is achieved by reacting calcium glyoxylate with sodium carbonate (Na₂CO₃). tandfonline.comresearchgate.netgoogle.com In this reaction, the calcium ions precipitate as insoluble calcium carbonate, while the sodium ions remain in solution with the glyoxylate anions, forming sodium glyoxylate upon evaporation and crystallization. tandfonline.comgoogle.com

This conversion is a key step in a method for producing sodium glyoxylate from the oxidation products of glyoxal. google.com The process involves precipitating calcium glyoxylate and then treating it with a controlled amount of sodium carbonate to yield sodium glyoxylate. google.com The resulting sodium glyoxylate often forms a crystalline hydrate (B1144303). google.com This method allows for the use of readily available reagents to produce high-purity sodium glyoxylate. google.com

This compound is a useful precursor for the synthesis of alkyl glyoxylates, which are important intermediates in organic synthesis. acs.orgacs.org A common method involves suspending calcium glyoxylate in an alcohol and then liberating the free glyoxylic acid by adding a strong acid, such as concentrated sulfuric acid. acs.orgacs.org The in-situ generated glyoxylic acid, being a strong acid itself, readily undergoes an acid-catalyzed esterification reaction with the surrounding alcohol to form the corresponding alkyl glyoxylate. acs.orgacs.org Insoluble anhydrous calcium sulfate (B86663) is formed as a byproduct and can be easily removed by filtration. acs.orgacs.org

The efficiency of this esterification process is influenced by various reaction parameters. For instance, in the synthesis of methyl glyoxylate, the reaction temperature and the molar ratio of reactants play a crucial role.

Table 1: Effect of Reaction Temperature on Methyl Glyoxylate Synthesis Conditions: Calcium glyoxylate (0.105 mol), Methanol (60 mL), Sulfuric Acid (0.105 mol), Time (1 h)

| Temperature (°C) | Conversion of Glyoxylic Acid (%) | Selectivity for Methyl Glyoxylate (%) |

|---|---|---|

| 30 | 85 | 92 |

| 40 | 90 | 95 |

| 50 | 95 | 98 |

| 60 | 98 | 99 |

Data sourced from a study on the synthesis of alkyl glyoxylates. acs.org

This method provides a simple and efficient route to various alkyl glyoxylates using commercially available aqueous glyoxylic acid, which is first converted to the more stable calcium salt. acs.orgacs.org

Biochemical Roles and Metabolic Interconnections of Oxoacetate/glyoxylate

Role in Plant Oxalate (B1200264) Biosynthesis Pathways

The synthesis of oxalate in plants is a complex process with multiple interconnected pathways. The primary precursors for oxalate formation are glyoxylate (B1226380), ascorbate (B8700270), and oxaloacetate. These pathways are crucial for various physiological functions in plants, including calcium regulation and defense against herbivores.

Glyoxylate Pathway Contributions to Oxalate Formation

The glyoxylate pathway is a significant contributor to oxalate biosynthesis in many plant species. In this pathway, glyoxylate is oxidized to form oxalate. Glyoxylate itself can be produced through several metabolic routes, including the photorespiratory pathway and the glyoxylate cycle. nih.govnih.gov

The glyoxylate cycle, a variation of the tricarboxylic acid (TCA) cycle, is an anabolic pathway that facilitates the conversion of acetyl-CoA to succinate (B1194679), which can then be used for carbohydrate synthesis. wikipedia.org This cycle is particularly important in germinating seeds, where stored lipids are converted into sugars to support growth. wikipedia.org Within this cycle, isocitrate is cleaved by isocitrate lyase to produce succinate and glyoxylate. wikipedia.orginflibnet.ac.in This glyoxylate can then be a direct precursor for oxalate.

Research in rice has shown that glyoxylate is an efficient precursor for oxalate biosynthesis. nih.gov However, studies have also indicated that oxalate accumulation is not always directly correlated with photorespiration, a major source of glyoxylate, suggesting the presence of other glyoxylate-producing pathways. nih.gov

Ascorbate Pathway Contributions to Oxalate Formation

L-ascorbic acid (vitamin C) is another major precursor for oxalate synthesis in plants. researchgate.netnih.gov The conversion of ascorbate to oxalate involves the cleavage of the carbon chain. Specifically, carbons 1 and 2 of ascorbate are released to form oxalate, while the remaining four-carbon fragment forms threonate. nih.govnih.gov

Studies have demonstrated that the biosynthesis of L-ascorbic acid and its subsequent conversion to oxalic acid can occur within the specialized cells called crystal idioblasts, where calcium oxalate crystals are formed. nih.govresearchgate.net This indicates a highly localized and controlled process for oxalate production from ascorbate. While ascorbate is a well-established precursor, the precise enzymatic steps involved in its cleavage to form oxalate are not yet fully defined. researchgate.net

Oxaloacetate Pathway as a Precursor to Oxalate Synthesis (Photosynthesis/Glycolysis Link)

Oxaloacetate, an intermediate of the citric acid cycle and gluconeogenesis, can also serve as a precursor for oxalate synthesis. wikipedia.orgoup.com The hydrolysis of oxaloacetate, catalyzed by the enzyme oxaloacetase, yields oxalate and acetate (B1210297). wikipedia.orgnih.gov This pathway connects oxalate formation to central carbon metabolism, including photosynthesis and glycolysis.

In some plants, this pathway is a key route for oxalate production. For instance, in apple leaves under high nitrogen conditions, the 'photosynthesis/glycolysis–oxaloacetate–oxalate' pathway is activated for the synthesis of calcium oxalate crystals. oup.com This highlights how environmental factors can influence the predominant pathway for oxalate biosynthesis.

Genetic and Transcriptomic Regulation of Oxalate Biosynthesis in Plants

The biosynthesis of oxalate in plants is under tight genetic and transcriptomic control. Several key genes have been identified that regulate the different pathways of oxalate formation.

In a study on apple leaves, high nitrogen levels were found to induce the expression of specific genes involved in the oxaloacetate pathway of oxalate synthesis. oup.comnih.gov These genes include:

MdICL (Isocitrate Lyase): While a key enzyme in the glyoxylate cycle, its upregulation in the context of the oxaloacetate pathway suggests a complex regulatory interplay. oup.comnih.gov

MdOXAC (Oxaloacetate Acetylhydrolase): This enzyme is directly responsible for the conversion of oxaloacetate to oxalate. oup.comnih.gov

MdMDH (Malate Dehydrogenase): This enzyme is involved in the interconversion of malate (B86768) and oxaloacetate, thus influencing the availability of the precursor for oxalate synthesis. oup.comnih.gov

Transcriptomic analyses in spinach have also revealed a complex network of genes regulating oxalate homeostasis, with isocitrate lyase (ICL), ascorbate catabolism-related genes, and acyl-activating enzyme 3 (AAE3) playing significant roles. nih.govmdpi.com

| Gene | Function in Oxalate Metabolism | Plant Studied | Reference |

| MdICL | Upregulated in oxalate synthesis | Apple | oup.com, nih.gov |

| MdOXAC | Catalyzes oxaloacetate to oxalate | Apple | oup.com, nih.gov |

| MdMDH | Influences oxaloacetate availability | Apple | oup.com, nih.gov |

| MdAAE3 | Downregulated in oxalate degradation | Apple | oup.com, nih.gov |

Biomineralization Process of Calcium Oxalate Crystal Formation in Plant Tissues

Calcium oxalate crystals are common biominerals found in a wide variety of plants, occurring in over 200 plant families. lodz.pl These crystals are formed through a process called biomineralization, which is a highly regulated process. cas.cn

The formation of calcium oxalate crystals serves multiple functions, including the regulation of calcium levels, detoxification of heavy metals, and defense against herbivores. lodz.plcas.cnresearchgate.net The crystals are typically formed within specialized cells known as crystal idioblasts. mdpi.comnih.gov

The process begins with the synthesis of oxalic acid through the pathways mentioned previously. When the concentration of oxalic acid and calcium ions reaches a certain level within the cell, they precipitate to form calcium oxalate crystals. mdpi.com The morphology of these crystals can vary widely, including shapes like raphides (needle-like), druses (spherical aggregates), styloids, and prisms, and is often species-specific, suggesting a strong genetic control over the crystallization process. lodz.plmdpi.comnih.gov

The crystals are typically composed of calcium oxalate monohydrate (whewellite) or calcium oxalate dihydrate (weddellite). nih.gov The formation of these crystals is not a random event but a highly controlled process involving specific proteins and membrane structures that guide crystal nucleation and growth. lodz.pl

Interplay with the Citric Acid Cycle (TCA Cycle)

Oxaloacetate as a Central Intermediate in Carbon Metabolism

Oxaloacetate is a four-carbon dicarboxylic acid that holds a pivotal position as a central intermediate in carbon metabolism, most notably within the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govfiveable.me The TCA cycle is a fundamental metabolic pathway that occurs in the mitochondria and is responsible for the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate energy in the form of ATP. nih.govwikipedia.orgmetwarebio.com

The cycle is initiated by the condensation of oxaloacetate with acetyl-CoA to form citrate (B86180), a reaction catalyzed by citrate synthase. nih.gov For the cycle to continue, oxaloacetate must be regenerated at the end of each turn. metwarebio.comcreative-proteomics.com This is accomplished through a series of enzymatic reactions, with the final step being the conversion of malate to oxaloacetate by malate dehydrogenase. nih.govcreative-proteomics.com

Beyond its role in energy production, oxaloacetate serves as a critical link between various metabolic pathways. It is a precursor for the synthesis of essential cellular components. creative-proteomics.comnih.gov For instance, intermediates from the TCA cycle, including oxaloacetate, are used to generate amino acids and are involved in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. fiveable.menih.gov To maintain the integrity of the TCA cycle, the intermediates that are withdrawn for biosynthetic purposes must be replenished through anaplerotic reactions. nih.gov One such crucial anaplerotic reaction is the carboxylation of pyruvate (B1213749) to form oxaloacetate, catalyzed by pyruvate carboxylase. nih.gov

Calcium-Mediated Regulation of Key TCA Cycle Enzymes

Calcium ions (Ca²⁺) act as important regulators of the TCA cycle, synchronizing mitochondrial energy production with the cell's metabolic demands. creative-proteomics.comfrontiersin.org During periods of increased cellular activity, such as muscle contraction, cytosolic calcium levels rise, leading to an increase in mitochondrial matrix calcium concentrations. wikipedia.orgmdpi.com This elevation in mitochondrial calcium stimulates the activity of several key dehydrogenases in the TCA cycle. frontiersin.orgmdpi.com

The three main TCA cycle enzymes that are allosterically activated by calcium are:

Pyruvate Dehydrogenase (PDH): Calcium indirectly activates PDH by stimulating pyruvate dehydrogenase phosphatase, which in turn activates the pyruvate dehydrogenase complex. wikipedia.orgfrontiersin.org

Isocitrate Dehydrogenase (IDH): Calcium binding to IDH induces a conformational change that increases its catalytic efficiency, accelerating the conversion of isocitrate to α-ketoglutarate. creative-proteomics.comfrontiersin.org

α-Ketoglutarate Dehydrogenase (α-KGDH) (also known as Oxoglutarate Dehydrogenase): Calcium enhances the activity of this enzyme complex, promoting the conversion of α-ketoglutarate to succinyl-CoA. creative-proteomics.comfrontiersin.org

| Enzyme | Activator(s) | Function in TCA Cycle |

| Pyruvate Dehydrogenase | Calcium (indirectly) | Converts pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle. wikipedia.orgfrontiersin.org |

| Isocitrate Dehydrogenase | Calcium | Catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. creative-proteomics.comfrontiersin.org |

| α-Ketoglutarate Dehydrogenase | Calcium | Catalyzes the conversion of α-ketoglutarate to succinyl-CoA. creative-proteomics.comfrontiersin.org |

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques in Glyoxylate (B1226380) and Oxalate (B1200264) Research

Spectroscopic methods are fundamental in the study of glyoxylates and oxalates, offering non-destructive means to identify and differentiate various crystalline forms and to understand their molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the different hydrated forms of calcium oxalate, primarily calcium oxalate monohydrate (COM) and calcium oxalate dihydrate (COD). nih.gov This method relies on the principle that different molecular groups absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint. gavinpublishers.com

The differentiation between COM and COD is possible using FTIR, a capability not achievable through standard chemical analysis. nih.gov The analysis can be performed on small sample quantities and is effective in identifying most components found in complex mixtures like kidney stones. nih.govgavinpublishers.com Key characteristic absorption bands are used to distinguish between the different forms of calcium oxalate. For instance, the main antisymmetric carbonyl stretching bands (C=O) and C-O stretching bands appear at distinct wavenumbers for each hydrate (B1144303). researchgate.net

A study on the dehydration of COM to anhydrous calcium oxalate (COA) utilized variable-temperature infrared spectroscopy to monitor molecular vibrations. mdpi.com This revealed that changes in O-H stretching and oxalate anion vibration bands were linked to thermal expansion of the crystal lattice at temperatures below water liberation, while water desorption at higher temperatures led to decreased O-H stretching band intensities. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for Calcium Oxalate Monohydrate (COM)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 1627 - 1638 | Antisymmetric Carbonyl (C=O) Stretching | researchgate.net |

| 1319 - 1323 | Carbonyl (C=O) Stretching | researchgate.net |

| 1130 | C-O Stretching | researchgate.net |

| 1030 | C-O Stretching | researchgate.net |

| 884 - 885 | C-C Stretching | researchgate.net |

| 780 | - | nih.gov |

This table is interactive. Click on the headers to sort.

An extended analysis focusing on the 780 cm⁻¹ peak has been shown to provide a reliable quantitative analysis of the COM/COD ratio in samples. nih.gov

X-ray Diffraction (XRD) is an essential technique for the identification and characterization of the crystalline forms of calcium oxalate. This method provides detailed information about the atomic and molecular structure of a crystal, allowing for the differentiation of its various hydrated states, such as calcium oxalate monohydrate (whewellite), calcium oxalate dihydrate (weddellite), and calcium oxalate trihydrate (caoxite). unimi.it

The analysis of renal calculi through X-ray powder diffraction has revealed that a significant percentage are composed exclusively of calcium oxalate, with variations between COM and COD forms. cambridge.org For example, sharp diffraction peaks at specific 2θ angles can be attributed to crystalline calcium oxalate. researchgate.net The technique is sensitive enough to detect minor phases within a sample; for instance, Rietveld refinement of XRD data from a seemingly pure COM stone revealed the presence of hydroxyapatite. cambridge.org

XRD is not only used for phase identification but also to study phase transformations. A study demonstrated that by annealing a monophasic COM calculus, the transformation to calcium carbonate could be monitored, with the results aligning with thermogravimetric analysis. cambridge.org

Raman microprobe analysis is a non-destructive spectroscopic technique that provides detailed information about the molecular composition and crystalline structure of a sample. nih.gov It is particularly effective for the in situ identification of different forms of calcium oxalate in various specimens, including pathological tissues and geological samples. nih.gov

This technique can unequivocally differentiate between the monohydrate (whewellite) and dihydrate (weddellite) forms of calcium oxalate based on their characteristic Raman spectra. nih.gov The analysis involves focusing a laser onto a micron-sized spot on the sample and analyzing the scattered light. nih.gov

Key Raman bands are used to identify the specific hydrate. The most intense bands for calcium oxalate monohydrate are a doublet at 1490 cm⁻¹ and 1463 cm⁻¹, assigned to symmetric stretching vibrations of the COO⁻ group. In contrast, calcium oxalate dihydrate exhibits a single spectral band in this region around 1477 cm⁻¹. academie-sciences.fr This distinction is crucial for understanding the etiology of formations like urinary stones. academie-sciences.fr

Table 2: Key Raman Bands for Calcium Oxalate Hydrates

| Compound | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| Calcium Oxalate Monohydrate (COM) | 1490 and 1463 (doublet) | Symmetrical νs(COO⁻) stretch | academie-sciences.fr |

| Calcium Oxalate Dihydrate (COD) | 1477 | Symmetrical νs(COO⁻) stretch | academie-sciences.fr |

| Calcium Oxalate Monohydrate (COM) | 895 | C-C stretching mode (νC-C) | researchgate.net |

| Calcium Oxalate Dihydrate (COD) | 910 | C-C stretching mode (νC-C) | researchgate.net |

This table is interactive. Click on the headers to sort.

The application of Raman spectroscopy has been demonstrated in the study of lichens, where it was used to identify the distribution of calcium oxalate monohydrate within the lichen thallus. cambridge.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the structure of calcium oxalate hydrates. Solid-state NMR, in particular, provides detailed information about the local chemical environment of specific nuclei within the crystal lattice. nih.gov

Multinuclear magic angle spinning (MAS) NMR studies investigating ¹H, ¹³C, and ³¹P have been conducted on the three hydrated forms of calcium oxalate. nih.gov High-resolution ¹H NMR spectra can be fully interpreted based on the structure and local dynamics of the different hydrates. nih.gov ¹³C cross-polarization (CP) MAS NMR is also commonly used due to its high spectral resolution, allowing for the identification of the distinct isotropic resonances for COM, which align with XRD data. nih.gov

More advanced techniques, such as high-resolution ¹⁷O solid-state NMR, offer a unique probe for investigating the binding modes of oxalate ligands. acs.orgnih.gov Through the use of ¹⁷O-enriched oxalates, researchers can resolve the inequivalent oxygen sites of the oxalate ligands, providing new structural insights into calcium oxalate biominerals and their phase transitions upon heating. researchgate.net

Microscopic Techniques for In Situ Studies

Microscopic techniques are crucial for the in situ examination of calcium oxalate, providing high-resolution spatial information about its distribution and elemental composition within a sample.

Electron Probe Microanalysis (EPMA) is a non-destructive analytical technique used for determining the local elemental composition of solid materials with high spatial resolution. ub.edu It functions by bombarding a sample with a focused electron beam and analyzing the characteristic X-rays emitted by the elements present. ub.eduufl.edu This method allows for quantitative analysis of elements from beryllium to uranium, with detection limits often reaching the parts per million (ppm) range. ub.eduwhiterose.ac.uk

EPMA provides several analytical capabilities, including point analysis, line profiles, and X-ray mapping of elemental distributions. ub.edu This is particularly useful for studying the micro-segregation of elements and compositional zoning within mineral crystals. whiterose.ac.uk The technique combines the imaging capabilities of a scanning electron microscope (SEM) with quantitative chemical analysis, allowing for detailed visualization of compositional contrast. ub.edu

In the context of materials containing calcium, EPMA can be used to accurately measure the concentration and map the distribution of calcium and other constituent elements at a sub-micrometer scale. ufl.edu The method requires cryofixation of tissue followed by the preparation of ultrathin cryosections to maintain the native distribution of diffusible elements like calcium for analysis in biological specimens. nih.gov

Electron Microscopy for Crystal Morphology and Distribution

Electron microscopy, particularly scanning electron microscopy (SEM), serves as a pivotal technique for elucidating the intricate morphology and spatial distribution of calcium salt crystals. Studies on analogous compounds like calcium oxalate have demonstrated the power of SEM in revealing diverse crystal habits. For instance, in experimental nephrolithiasis, SEM has been instrumental in identifying different forms of calcium oxalate crystals within renal tubules. These analyses have shown that calcium oxalate monohydrate crystals are frequently observed as plate-like crystallites, with their varied shapes reflecting their growth patterns. In contrast, calcium oxalate dihydrate crystals typically exhibit a tetragonal and dipyramidal habit. johnshopkins.edu

The application of SEM extends to understanding the aggregation and orientation of these microcrystals. In studies of calcium oxalate concretions grown in gel systems, SEM, in conjunction with polarized light microscopy, has confirmed that surface crystals often have a random axial orientation. nih.gov This detailed surface analysis provides insights into the growth mechanisms and the influence of the surrounding matrix on the final crystal structure. Furthermore, SEM can capture the fusion of individual crystals into more complex structures, highlighting features such as the tapering of crystal arms, their cross-sectional shape, and the presence of prismatic projections. researchgate.net

Observations in biological systems, such as the green alga Spirogyra hatillensis, have utilized SEM to describe the varied morphologies of calcium oxalate crystals within cells, noting differences in the taper of their arms and their cross-sectional shapes. researchgate.net These detailed morphological assessments are crucial for understanding the biomineralization processes and the physiological roles of these crystalline inclusions.

| Crystal Type | Observed Morphology | Instrumentation | Key Findings |

| Calcium Oxalate Monohydrate | Plate-like crystallites of various shapes | Scanning Electron Microscopy (SEM) | Crystal shape is indicative of growth pattern. johnshopkins.edu |

| Calcium Oxalate Dihydrate | Tetragonal, generally dipyramidal | Scanning Electron Microscopy (SEM) | Distinct habit from the monohydrate form. johnshopkins.edu |

| Calcium Oxalate Concretions | Random axial orientation of surface crystals | SEM and Polarized Light Microscopy | Gross configuration is influenced by the organic matrix. nih.gov |

| Calcium Oxalate in Spirogyra | Varied arm tapers and cross-sectional shapes | Scanning Electron Microscopy (SEM) | Complex structures formed by the fusion of crystals. researchgate.net |

Noninvasive Micro-Test Technique for Ion Dynamics

The Non-invasive Micro-test Technique (NMT) is a sophisticated method for measuring dynamic ion and molecule fluxes in the vicinity of living samples, providing real-time insights into physiological processes. encyclopedia.pubbiophysics-reports.org This technology utilizes ion-selective microelectrodes to detect the net movement of specific ions, such as Ca²⁺, across cellular membranes or tissue surfaces with high sensitivity, capable of measuring fluxes down to the pico- or femtomole per square centimeter per second range. biophysics-reports.orgnih.gov

In the context of calcium-containing compounds, NMT can be a powerful tool for studying the dynamics of calcium ion (Ca²⁺) exchange. For example, in bone research, NMT has been employed to measure Ca²⁺ flux to investigate the processes of bone healing and growth. encyclopedia.pub The technique allows for the non-invasive monitoring of how calcium is absorbed, released, or transported in real-time, which is crucial for understanding the mechanisms of biomineralization and an organism's response to various stimuli.

The versatility of NMT allows for its application across a wide range of biological samples, from single cells to whole organisms like zebrafish embryos. encyclopedia.pub For instance, it has been used to study the impairment of ion uptake in zebrafish ionocytes when exposed to certain nanoparticles. biophysics-reports.orgnih.gov Given its ability to measure Ca²⁺ fluxes, NMT could be applied to study the dissolution kinetics of calcium oxoacetate in biological fluids or to monitor the cellular responses to its presence, providing valuable data on its bioavailability and local impact on calcium homeostasis.

| Parameter Measured | Technique | Sensitivity | Applications |

| Ion Flux (e.g., Ca²⁺, H⁺, O₂) | Non-invasive Micro-test Technique (NMT) | 10⁻¹² to 10⁻¹⁵ moles/cm²/s | Biomedical research, plant physiology, environmental science. encyclopedia.pubbiophysics-reports.orgnih.gov |

| Calcium Ion Dynamics | Ca²⁺-selective microelectrodes (part of NMT) | High sensitivity to Ca²⁺ concentration gradients | Bone healing and growth studies, cellular uptake analysis. encyclopedia.pubnih.gov |

Enzyme-Linked Spectroscopic Assays for Glyoxylate Detection

Enzyme-linked spectroscopic assays provide a highly specific and sensitive method for the detection and quantification of glyoxylate, a key component of this compound. One such assay relies on the enzymatic conversion of glyoxylate to a detectable product. nih.gov This method offers a significant advantage over non-enzymatic chemical assays due to the inherent substrate specificity of enzymes, which minimizes interference from other molecules in the sample. usf.edu

A specific spectrophotometric assay for glyoxylate involves a two-step enzymatic reaction. First, glyoxylate is converted to oxaloacetate. This reaction is then coupled to the reduction of oxidized nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to its reduced form (NADH). The amount of NADH produced is directly proportional to the initial amount of glyoxylate and can be quantified by measuring the absorbance of light at a specific wavelength. nih.gov To enhance the sensitivity of detection, the NADH produced can be used to reduce a tetrazolium salt to a formazan (B1609692) dye, which is intensely colored and allows for the measurement of nanomole quantities of glyoxylate. nih.gov

The validity of such assays has been demonstrated through various methods of glyoxylate generation, showing a 1:1 molar ratio between the product analyzed by other methods (like HPLC) and the glyoxylate measured by the enzyme-linked assay. nih.gov This confirms the quantitative accuracy of the assay. These types of assays are amenable to high-throughput screening, making them valuable tools for studying enzymatic reactions that produce or consume glyoxylate. nih.govusf.edu

| Analyte | Assay Principle | Detection Method | Key Features |

| Glyoxylate | Enzymatic conversion of glyoxylate to oxaloacetate, coupled to NADH production. nih.gov | Spectrophotometry (measuring NADH absorbance or formazan color). nih.gov | High specificity, high sensitivity (nanomole range), suitable for high-throughput screening. nih.govusf.edu |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Studies of Calcium Oxalate (B1200264) Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of calcium oxalate, the parent compound of calcium oxoacetate.

Theoretical analyses have been conducted to understand the electronic and crystal structural properties of anhydrous calcium oxalate. researchgate.net Methods such as the topological analysis of electron density, derived from DFT calculations, have been employed to describe the nature of chemical bonding within the crystal. researchgate.net These studies help in explaining the thermal decomposition process of anhydrous calcium oxalate to calcium carbonate. researchgate.net

DFT and time-dependent DFT (TD-DFT) have been used to calculate the quantum chemical properties of calcium oxalate. aimspress.comresearchgate.net These calculations indicate the potential for hydrogen bonding and non-bonding interactions with other molecules. aimspress.comresearchgate.net The electronic absorption spectra of calcium oxalate have been calculated, showing electronic transitions at specific wavelengths. researchgate.netaimspress.com Such studies provide insights into the molecule's potential for interaction through electric dipoles and charge transfer processes. aimspress.com

The structural and elastic properties of both anhydrous calcium oxalate and its monohydrate form have been investigated using first-principles calculations. rsc.org DFT calculations that include dispersive forces have shown to be in better agreement with experimental data for the structures of these compounds. rsc.org

Table 1: Calculated Electronic Properties of Calcium Oxalate

| Property | Value | Method |

|---|---|---|

| Electronic Transition Wavelengths | 335 nm, 406 nm, 507 nm | TD-DFT/B3LYP/6-311++G(d,p) |

| Binding Free Energy to Lactoferrin | -3.86 kcal/mol | Molecular Docking |

Data sourced from quantum chemical calculations and molecular docking studies. aimspress.comresearchgate.netaimspress.com

Computational models have been crucial in understanding the morphology of calcium oxalate hydrates. acs.orgugent.beugent.be A total surface energy minimization approach, using surface energies calculated at the DFT level, has been employed to predict the crystal morphology of calcium oxalate monohydrate and dihydrate. acs.orgugent.beugent.be These theoretical predictions have shown excellent agreement with experimental morphologies observed via scanning electron microscopy (SEM), highlighting the importance of including solvation effects in the models. acs.orgugent.beugent.be

The influence of biological ions, such as citrate (B86180), on the resulting morphology of calcium oxalate has also been assessed by calculating surface energies at the dispersion-corrected density functional level of theory for both the monohydrate and dihydrate forms. researchgate.net Furthermore, ab initio molecular dynamics simulations have been used to investigate the interactions between urinary macromolecules and the growing crystal surfaces at an atomic level. researchgate.net

Table 2: Key Computational Approaches for Hydrate (B1144303) Morphology

| Approach | Focus | Key Findings |

|---|---|---|

| Total Surface Energy Minimization | Prediction of crystal morphology of calcium oxalate monohydrate and dihydrate. | Excellent agreement between theoretical and experimental morphologies. acs.orgugent.beugent.be |

| Dispersion-Corrected DFT | Influence of citrate on surface energies of calcium oxalate hydrates. | Provides insight into how biological ions can steer oxalate formation. researchgate.net |

Theoretical Investigations of Reaction Mechanisms Involving Oxoacetate Derivatives

Theoretical investigations are essential for elucidating the complex reaction mechanisms of oxoacetate derivatives. mdpi.com Computational methods allow for the study of short-lived intermediates and transition states that are often difficult to observe experimentally. mdpi.comsumitomo-chem.co.jp

For instance, the decarboxylation mechanism of deprotonated oxaloacetate has been systematically investigated using DFT at the M06-2X/6-311++G(d,p) level, combined with a solvation model to account for the effect of water. researchgate.net These studies elucidate the roles of various intermediates and the energetic favorability of different reaction pathways. researchgate.net The atmospheric reaction of methyldichloroacetate with OH radicals has also been studied using electronic structure calculations, identifying the most favorable reaction pathways and the major products formed. acs.org

The mechanism of chemical reactions can be analyzed in detail by partitioning the reaction path into distinct phases, offering a deeper understanding of the chemical transformations. smu.edu Theoretical calculations can also predict the reactivity of intermediates, such as o-quinone methide derivatives of resorcin aimspress.comarene, with various nucleophiles. nih.gov

Analysis of Intermolecular Interactions in Oxoacetate Salts (e.g., Hydrogen Bonding)

The analysis of intermolecular interactions is crucial for understanding the crystal packing and stability of oxoacetate salts. Hirshfeld surface analysis and energy framework calculations are powerful tools for visualizing and quantifying these interactions. researchgate.netmdpi.com

These analyses have revealed that the solid-state structures of various organic compounds, including those with oxoacetate-like functionalities, are stabilized by a combination of interactions such as C-H···O hydrogen bonds and H···H bonding interactions. researchgate.net The nature and strength of these contacts can be further rationalized using computational tools like molecular electrostatic potential (MEP) surfaces, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Calcium oxalate |

| Calcium oxalate monohydrate |

| Calcium oxalate dihydrate |

| Calcium carbonate |

| Citrate |

| Oxaloacetate |

| Methyldichloroacetate |

| o-quinone methide derivatives of resorcin aimspress.comarene |

Q & A

Q. What are the key physicochemical properties of calcium oxoacetate, and how do they influence its applications in synthetic chemistry?

this compound (CAS 2990-19-4) is a calcium salt of glyoxylic acid with the molecular formula C₄H₂O₆Ca (dihydrate form, molecular weight 222 g/mol). It exists as a white crystalline powder with poor solubility in water (7 g/L) and organic solvents but dissolves in strong mineral acids . This limited solubility makes it suitable for controlled precipitation reactions in organic synthesis, such as preparing glyoxylic acid esters. Its stability in aqueous media is pH-dependent, requiring acidic conditions to prevent hydrolysis .

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂O₆Ca (dihydrate) |

| Molecular Weight | 222 g/mol |

| Solubility in Water | 7 g/L (20°C) |

| CAS Registry | 2990-19-4 |

Q. How is this compound synthesized, and what analytical methods confirm its purity?

this compound is typically synthesized via neutralization of glyoxylic acid with calcium hydroxide or carbonate. Post-synthesis, characterization employs:

- IR Spectroscopy : To detect carboxylate stretches (~1600 cm⁻¹) and confirm absence of impurities (e.g., unreacted glyoxylic acid) .

- XRD : Identifies crystalline phases; Zr oxoacetate analogs (e.g., in perovskite ceramics) show distinct diffraction patterns, suggesting similar crystallinity in calcium derivatives .

- Elemental Analysis : Validates Ca²⁺ content (theoretical Ca: ~18.0% in anhydrous form) .

Q. What role does oxoacetate play in metabolic pathways, and how can its flux be tracked experimentally?

Oxoacetate (a.k.a. glyoxylate) is a key intermediate in the glyoxylate cycle and citrate metabolism. In microbial systems (e.g., citrate utilization tests), oxoacetate decarboxylation produces pyruvate and CO₂, detectable via pH shifts (bromothymol blue indicator) . Isotopic labeling (e.g., ¹³C-glucose) combined with NMR can quantify flux through pathways like gluconeogenesis, where oxoacetate C-1 and C-2 derive from glucose .

Advanced Research Questions

Q. How does the methyl oxoacetate ester in DMOG hydrolyze to MOG, and what methods quantify this degradation?

Dimethyloxallyl glycine (DMOG) undergoes non-enzymatic hydrolysis of its methyl oxoacetate ester group in aqueous media, forming MOG (methoxy-oxoacetate glycine). Key findings:

- Kinetics : Hydrolysis in RPMI media (t½ = 7.5 min) is faster than in water (t½ = 6.5 h) due to α-effect nucleophilic attack .

- Analytical Methods :

-

¹H NMR : Methyl oxoacetate protons resonate at 3.92 ppm; disappearance of this signal tracks hydrolysis .

-

LC-MS : MOG (m/z = 162.1) confirmed via comparison with authentic standards .

Condition Half-Life (t½) Final Product RPMI Media (pH 7.4) 7.5 min MOG Water 6.5 h MOG

Q. What challenges arise in crystallographic characterization of metal oxoacetate complexes, and how are they addressed?

Metal oxoacetates (e.g., Zr or Ca derivatives) often form oligomeric or nanoscale clusters that complicate single-crystal XRD. Strategies include:

- Pair Distribution Function (PDF) Analysis : Resolves short-range order in amorphous phases, as seen in Zr oxoacetate perovskite precursors .

- IR and Raman Spectroscopy : Differentiate between carboxylate binding modes (monodentate vs. bidentate) .

- TEM : Identifies nanoparticle size (1–10 nm for Zr oxoacetate) and crystallinity in thin films .

Q. How can isotopic labeling resolve contradictions in oxoacetate metabolic flux studies?

Discrepancies in TCA cycle flux models arise from compartmentalization (mitochondrial vs. cytosolic pools). Using ¹³C-glucose and mass spectrometry:

Q. What synthetic routes enable functionalization of this compound for bioactive derivatives?

this compound serves as a precursor for heterocyclic compounds:

- Thionization : Treatment with Lawesson’s reagent yields thiazole derivatives via cyclization (e.g., benzyl-5-phenyl-1,3-thiazol-4-ylsulfide) .

- Grignard Reactions : Enolate addition to imines forms stereochemically complex alkaloids (e.g., nakinadine intermediates) .

Methodological Considerations

- Unexpected Results : Thionization of oxoacetate esters may yield decarboxylated products instead of thioesters; IR spectroscopy (absence of CO₂Et stretches) and mass spectrometry are critical for structural reassignment .

- Biological Activity : Marine-derived oxoacetate derivatives (e.g., mollamide B) exhibit cytotoxicity, requiring cell-based assays (e.g., H460 lung cancer lines) and LC-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。